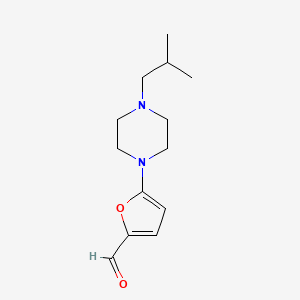

5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde

Beschreibung

5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde is a tertiary amine derivative featuring a furan-2-carbaldehyde core substituted with a 4-isobutylpiperazine moiety at the 5-position. The compound combines a planar aromatic furan ring with a flexible piperazine group, which may enhance solubility and bioavailability compared to simpler furan derivatives. Notably, commercial availability of this compound has been discontinued, as indicated in tertiary amine catalogs .

Eigenschaften

Molekularformel |

C13H20N2O2 |

|---|---|

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

5-[4-(2-methylpropyl)piperazin-1-yl]furan-2-carbaldehyde |

InChI |

InChI=1S/C13H20N2O2/c1-11(2)9-14-5-7-15(8-6-14)13-4-3-12(10-16)17-13/h3-4,10-11H,5-9H2,1-2H3 |

InChI-Schlüssel |

GFXOLKNHTULHAA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1CCN(CC1)C2=CC=C(O2)C=O |

Herkunft des Produkts |

United States |

Biologische Aktivität

5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The furan moiety and the piperazine ring are known for their diverse biological properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde can be represented as follows:

This structure features a furan ring substituted with an isobutylpiperazine group and an aldehyde functional group, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Furan derivatives have been extensively studied for their antimicrobial properties. The compound 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde has demonstrated significant antibacterial activity against various pathogens. A study evaluating similar furan derivatives reported that compounds with piperazine moieties exhibited enhanced antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Furan Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde | E. coli | 15 | 32 |

| S. aureus | 18 | 16 | |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The anticancer potential of furan derivatives has been a focus in recent research. Compounds similar to 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde have shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that furan-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCC827 | 6.26 | Apoptosis induction |

| NCI-H358 | 6.48 | Cell cycle arrest |

| A549 | >20 | Non-selective toxicity |

Case Studies

Several case studies highlight the therapeutic potential of furan derivatives:

- Antimicrobial Study : A recent study assessed the antibacterial efficacy of various furan derivatives including those with piperazine substitutions. Results indicated that compounds with longer alkyl chains showed improved activity against resistant bacterial strains .

- Cancer Research : In a study involving lung cancer cell lines, derivatives similar to 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde exhibited significant cytotoxicity, with mechanisms involving mitochondrial dysfunction and oxidative stress induction .

- Neuroprotective Effects : Research has also suggested that furan derivatives could offer neuroprotective benefits by modulating neurotransmitter systems, particularly serotonin receptors, which may be beneficial in treating neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde, highlighting differences in substituents, molecular properties, and applications:

*Calculated using formula C₁₃H₂₀N₂O₂.

Key Observations:

Substituent Effects on Reactivity and Stability :

- Nitroaryl derivatives (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) exhibit high combustion enthalpies (-4236 kJ/mol) and serve as precursors for pharmaceutical active ingredients (APIs) .

- Halogenated analogs (e.g., bromo-fluoro substitution) are valued for their electronic effects in cross-coupling reactions .

Piperazine and piperidine derivatives (e.g., isobutylpiperazine or 3-methoxypiperidine) may enhance blood-brain barrier penetration due to their tertiary amine groups .

Synthetic Utility: Mechanochemical coupling methods (e.g., with hydrazines) are effective for synthesizing nitro-substituted furan carbaldehydes, achieving >98% conversion rates .

Thermodynamic Data :

- Nitro-substituted derivatives have well-characterized enthalpies of formation (e.g., ΔfH° = -214 kJ/mol for 5-(4-nitrophenyl)furan-2-carbaldehyde), aiding in reaction energy calculations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving furan-2-carbaldehyde derivatives and isobutylpiperazine. For example, a two-step approach may include:

Aldehyde activation : Introduce a leaving group (e.g., halogen) at the 5-position of furan-2-carbaldehyde.

Piperazine coupling : React with 4-isobutylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution .

- Optimization : Vary reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios. Monitor yield via HPLC or LC-MS. Evidence from similar piperazine derivatives shows yields ranging from 46–90% depending on substituent steric effects .

Q. How should researchers confirm the structural integrity of 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde post-synthesis?

- Analytical workflow :

NMR spectroscopy : Compare and NMR peaks to predicted shifts. For instance, the aldehyde proton typically appears at ~9.8–10.0 ppm, while piperazine protons resonate between 2.5–3.5 ppm .

HRMS : Validate molecular ion ([M+H]) with <5 ppm error from theoretical mass.

Melting point : Confirm consistency with literature (if available). For structurally analogous compounds, melting points range from 60–106°C .

Q. What safety protocols are critical when handling 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde?

- Precautions :

- Aldehyde reactivity : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks.

- Piperazine stability : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid heat sources (>50°C) to reduce decomposition .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted and experimental reactivity data for this compound?

- Approach :

DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density at the aldehyde group and piperazine nitrogen.

Docking studies : Simulate interactions with biological targets (e.g., enzymes) to explain unexpected reactivity or binding affinities.

- Case study : For related sulfonamide-piperazine hybrids, computational results aligned with experimental IC₅₀ values only after incorporating solvent effects (e.g., PBS buffer) .

Q. What experimental strategies are effective in evaluating the biological activity of 5-(4-Isobutylpiperazin-1-yl)furan-2-carbaldehyde?

- Design :

In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.

Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition.

- Rationale : Piperazine derivatives often exhibit activity via receptor antagonism (e.g., dopamine D₂/D₃) or enzyme inhibition .

Q. How does conformational flexibility of the isobutylpiperazine moiety influence the compound’s pharmacokinetic properties?

- Analysis :

LogP determination : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity. Higher logP values (>3) may correlate with improved blood-brain barrier penetration.

Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Piperazine rings are prone to N-oxidation, which can be mitigated by isobutyl substitution .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

Variable temperature NMR : Perform at 25°C and −40°C to detect dynamic processes (e.g., piperazine ring puckering).

2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity. For example, NOESY can identify spatial proximity between the aldehyde group and piperazine protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.